Wybutoxine

tRNA modification profiling mass spectrometry nucleoside analog characterization

Wybutoxine (peroxywybutine, peroxy-Y-base) is a highly modified fluorescent purine base found exclusively at position 37 of phenylalanine transfer RNA (tRNAᴾʰᵉ) in mammalian species, including bovine, rat, mouse, and human tissues. It is a structural derivative of wybutosine (the yeast Y-base) distinguished by a unique hydroperoxy (-OOH) group at the β-carbon of its four-carbon side chain, a modification that is absent in the yeast counterpart.

Molecular Formula C16H20N6O7
Molecular Weight 408.37 g/mol
CAS No. 36238-44-5
Cat. No. B1207589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWybutoxine
CAS36238-44-5
Synonymsperoxy-Y-base
Molecular FormulaC16H20N6O7
Molecular Weight408.37 g/mol
Structural Identifiers
SMILESCC1=C(N2C(=O)C3=C(N=CN3)N(C2=N1)C)CC(C(C(=O)OC)NC(=O)OC)OO
InChIInChI=1S/C16H20N6O7/c1-7-8(5-9(29-26)10(14(24)27-3)20-16(25)28-4)22-13(23)11-12(18-6-17-11)21(2)15(22)19-7/h6,9-10,26H,5H2,1-4H3,(H,17,18)(H,20,25)
InChIKeyFRYWGCQTDZARGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Wybutoxine (CAS 36238-44-5): A Hypermodified tRNA Base with Mammalian-Specific Hydroperoxy Modification for Translational Fidelity Research


Wybutoxine (peroxywybutine, peroxy-Y-base) is a highly modified fluorescent purine base found exclusively at position 37 of phenylalanine transfer RNA (tRNAᴾʰᵉ) in mammalian species, including bovine, rat, mouse, and human tissues [1]. It is a structural derivative of wybutosine (the yeast Y-base) distinguished by a unique hydroperoxy (-OOH) group at the β-carbon of its four-carbon side chain, a modification that is absent in the yeast counterpart [2]. This hydroperoxy moiety defines its chemical identity and underpins its differential distribution across eukaryotes, its distinct mass spectrometric signature, and its functional role in maintaining translational fidelity and modulating ribosomal frameshifting.

Why Wybutosine or Hydroxywybutosine Cannot Substitute for Wybutoxine in Mammalian tRNA Analysis and Cancer Biomarker Studies


Wybutoxine, wybutosine, and hydroxywybutosine are not interchangeable despite sharing a common tricyclic imidazopurine core. The defining hydroperoxy group of wybutoxine is absent in wybutosine (yeast Y-base) and replaced by a hydroxyl group in hydroxywybutosine, fundamentally altering mass, chromatographic retention, and redox reactivity [1]. This chemical difference translates into a striking biological dichotomy: in normal mammalian tissues, only 6–10% of tRNAᴾʰᵉ lacks the peroxy-Y modification, whereas in mouse neuroblastoma tumors, approximately 85% of tRNAᴾʰᵉ is peroxy-Y-deficient [2]. Consequently, experiments using yeast-derived wybutosine or synthetic hydroxywybutosine as calibrants or probes will fail to recapitulate mammalian tRNA modification status, leading to incorrect quantification, misinterpreted frameshifting readouts, and obscured cancer-associated hypomodification signatures.

Wybutoxine (36238-44-5) Quantitative Differentiation Evidence: Head‑to‑Head Comparisons Against Wybutosine, Hydroxywybutosine, and Hypomodified tRNA Species


Hydroperoxy (–OOH) Substituent: Mass Shift of +15.99 Da Relative to Wybutosine Base Enables Unambiguous Mass Spectrometric Discrimination

Wybutoxine (peroxy-Y base) possesses a hydroperoxy group at the β-position of its side chain, which is absent in wybutosine (the yeast Y-base). This structural difference produces a monoisotopic mass of 408.1393 Da (C₁₆H₂₀N₆O₇) for wybutoxine base versus 392.1444 Da (C₁₆H₂₀N₆O₆) for wybutosine base, yielding a mass increment of +15.99 Da that corresponds precisely to one additional oxygen atom [1]. At the nucleoside level, wybutoxosine (C₂₁H₂₈N₆O₁₁, 540.1816 Da) is heavier than wybutosine (C₂₁H₂₈N₆O₉, 508.1918 Da) by 31.99 Da, consistent with the formal addition of O₂ across the side-chain double bond [2]. This mass shift provides an unambiguous identifier for wybutoxine in LC-MS/MS analyses and prevents false assignment of wybutosine-derived fragments.

tRNA modification profiling mass spectrometry nucleoside analog characterization

Mammalian vs. Fungal tRNAᴾʰᵉ Modification: Wybutoxine Is the Dominant Position-37 Base in Mammalian Liver, Wybutosine in Yeast

Structural characterization by Blobstein et al. (1973) demonstrated that the fluorescent base isolated from bovine liver tRNAᴾʰᵉ is peroxywybutine, differing from the yeast tRNAᴾʰᵉ Y-base (wybutosine) solely by the presence of a hydroperoxide group on the β-carbon of the side chain [1]. The yeast Y-base was independently established by Nakanishi et al. (1970) as lacking this hydroperoxy moiety [2]. This species-specific modification pattern—peroxy-Y in mammals, Y (wybutosine) in fungi—has been confirmed across multiple mammalian tissues (calf, beef, rat, rabbit liver) and plant sources (Lupinus luteus) [3]. No wild-type mammalian source has been shown to accumulate wybutosine as its primary position-37 modification.

comparative tRNA biology phylogenetic modification mapping eukaryotic translation

Peroxy-Y Deficiency in Neuroblastoma: ~85% of Tumor tRNAᴾʰᵉ Lacks Wybutoxine Versus 6–10% in Normal Brain

Affinity chromatography on anti-Y antibody columns quantified the proportion of tRNAᴾʰᵉ species containing the peroxy-Y nucleoside. In normal rat liver, only 6–10% of tRNAᴾʰᵉ was peroxy-Y-deficient [1]. In striking contrast, approximately 85% of tRNAᴾʰᵉ isolated from mouse neuroblastoma C-1300 and N-18 tumors lacked the peroxy-Y base, a property independent of tumor age [2]. This >10-fold enrichment of hypomodified tRNAᴾʰᵉ in tumor tissue provides a quantitative biochemical marker distinguishing neoplastic from normal phenylalanine tRNA pools.

cancer biomarker tRNA hypomodification neuroblastoma

Wybutoxosine Loss Converts tRNAᴾʰᵉ into a Ribosomal Frameshift-Promoting 'Shifty' tRNA: Functional Consequence of Hypomodification

Carlson et al. (2001) demonstrated that phenylalanine tRNA lacking the highly modified wybutoxosine (Y) base at the 3′-side of its anticodon stimulated ribosomal frameshifting, whereas the fully modified tRNA did not exhibit this 'shifty' behavior [1]. The hypomodified shifty tRNA was found to contain 1-methylguanosine (m¹G) in place of wybutoxosine. Further, the m¹G-containing tRNAᴾʰᵉ from rabbit reticulocytes stimulated frameshifting more efficiently than its m¹G-containing counterpart from mouse neuroblastoma cells, indicating that the degree of anticodon loop modification fine-tunes frameshifting efficiency [1]. This functional consequence is corroborated by earlier work showing that most tRNAᴾʰᵉ in HIV-1 infected cells lacks the Wye (wybutoxosine) base and participates in the ribosomal frameshift required for viral protease and polymerase expression [2].

ribosomal frameshifting retroviral gene expression tRNA anticodon modification

Biosynthetic Pathway Divergence: TYW2 Downregulation in Taxol-Resistant Cancer Cells Substitutes 4-Demethylwyosine (imG-14) for Hydroxywybutosine, Contextualizing Wybutoxine's Position in the Modification Cascade

Pan et al. (2020) performed UHPLC-MS/MS-based tRNA mapping on three human cancer cell lines and their taxol-resistant derivatives. In all taxol-resistant strains, 4-demethylwyosine (imG-14) was found to substitute for hydroxywybutosine (OHyW) as the predominant modification at position 37 of tRNAᴾʰᵉ, a change driven by downregulation of tRNA-wybutosine synthesizing enzyme-2 (TYW2) [1]. Knockdown of TYW2 in HeLa cells recapitulated both imG-14 accumulation and reduced taxol potency, establishing a causal link between the wybutosine pathway modification state and drug sensitivity. Wybutoxine occupies a distinct, downstream position in this biosynthetic cascade—its hydroperoxy group is introduced by a separate hydroxylase/peroxidase enzyme acting on wybutosine [2], meaning that wybutoxine levels may represent an independent or orthogonal biomarker of pathway integrity compared to OHyW or imG-14.

chemotherapy resistance tRNA modification reprogramming TYW2 enzyme

Wybutoxine (CAS 36238-44-5): Priority Application Scenarios for Procurement in tRNA Biology, Oncology, and Virology Research


Mammalian tRNAᴾʰᵉ Modification Profiling by LC-MS/MS

Authentic wybutoxine standard is required as a calibration reference for accurate quantification of the peroxy-Y modification in mammalian tissue-derived tRNA hydrolysates. Its distinct monoisotopic mass (408.1393 Da for the free base) and retention time distinguish it from wybutosine, hydroxywybutosine, and imG-14 in multiplexed UHPLC-MS/MS nucleoside analysis [1]. Laboratories performing mammalian tRNA modification mapping, particularly those comparing normal versus tumor tissue, must use wybutoxine rather than yeast-derived wybutosine to avoid species-mismatched calibration that would systematically mis-quantify the mammalian-specific modification.

Neuroblastoma and Cancer Hypomodification Biomarker Validation

The 85% vs. 6–10% peroxy-Y deficiency differential between neuroblastoma and normal brain tissue [2] positions wybutoxine as a biochemical probe for tRNA modification integrity. Procurement of high-purity wybutoxine enables development of quantitative anti-Y antibody affinity assays or isotope-dilution LC-MS/MS methods to measure peroxy-Y occupancy in patient-derived tumor samples. This application is directly relevant to studies investigating tRNA modification reprogramming as a mechanism of chemoresistance, including the taxol-resistance pathway in which TYW2 downregulation alters position-37 modification identity [3].

Ribosomal Frameshifting Mechanistic Studies in Retroviral and Eukaryotic Systems

Wybutoxine (as the base component of wybutoxosine) serves as the positive-control modification defining fully modified, non-shifty tRNAᴾʰᵉ in frameshifting assays. The functional distinction—fully modified tRNA does not promote frameshifting, whereas wybutoxosine-deficient tRNAᴾʰᵉ stimulates −1 frameshifting [4]—is essential for dissecting the contribution of individual anticodon-loop modifications to translational fidelity. Researchers studying HIV, HTLV-1, or other retroviral frameshift mechanisms can use synthetic wybutoxine-containing tRNA or wybutoxine standards to benchmark modification-dependent frameshifting efficiency.

TYW Pathway Enzymology and Inhibitor Screening

As the terminal hydroperoxidation product of the wybutosine biosynthetic pathway, wybutoxine is a critical substrate analog and product standard for assays measuring the activity of the wybutosine hydroxylase/peroxidase enzyme [5]. The predicted jumonji-related dioxygenase family member that catalyzes the conversion of wybutosine to wybutoxine represents a potential therapeutic target, as modulation of this step could alter tRNA modification status in cancer cells. Wybutoxine procurement is essential for generating enzyme activity assays, for use as an LC-MS/MS product quantification standard, and for validating any small-molecule inhibitors of this peroxidation step.

Quote Request

Request a Quote for Wybutoxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.